1,6-Bismaleimidohexane
Overview
Description
Synthesis Analysis
The synthesis of BMI and related bismaleimide compounds often involves the reaction of maleic anhydride with diamines containing flexible or rigid linker units. For instance, novel BMIs with oxyalkylene linkages can be synthesized from diamines, allowing control over the processing and final properties of the resulting polymers by adjusting the length of the aliphatic groups or the pendant groups in the BMI structure (Goldfarb, Feld, & Saikumar, 1993).
Molecular Structure Analysis
The molecular structure of BMI significantly influences its properties and reactivity. The presence of maleimide functional groups allows for further functionalization and cross-linking through various chemical reactions. Structural modifications, such as incorporating flexible oxyalkylene linkages or rigid aromatic units, can adjust the material's thermal and mechanical properties to meet specific application requirements.
Chemical Reactions and Properties
BMIs undergo several chemical reactions, including polymerization and cross-linking, contributing to their widespread use in high-performance materials. For example, the Michael addition of diamines to the electrophilic carbon–carbon double bonds of BMI can produce polyimides with varying properties depending on the diamine used and the reaction conditions (White, Scaia, & Snider, 1984).
Scientific Research Applications
Synthesis of Polyimide Resins
It is used to synthesize polyimide resins with different terminal amino groups. These resins are evaluated for their thermal, oxidative, and radiation stability (Marinović‐Cincović et al., 2003).
Atom Transfer Radical Polymerizations
As a branching agent in atom transfer radical polymerizations of styrene, it causes core-formation and varying branching structures (Huang et al., 2013).
Synthesis of High-Molecular-Weight Polyimides
It is used in the synthesis of tough elastomeric resins with glass transition temperatures near 0°C (White et al., 1984).
Preparation of Branched Polystyrenes
It serves as a branching agent in atom transfer radical polymerization to prepare branched polystyrenes (Huang et al., 2014).
Crosslinking in Polyurethanes
Utilized to obtain crosslinked structures in polyurethanes by reacting with an aromatic trifuran compound (Ursache et al., 2017).
Protein Surface Orientation Studies
It can cross-link specific regions in G protein heterotrimers, providing information on the orientation of protein surfaces (García-Higuera et al., 1996).
Precursor for Material Synthesis
Bismaleimides are useful precursors for the synthesis of materials, polymers, bioconjugate molecules, and imaging molecules (Rao et al., 2013).
Improving Thermal Stability of Resins
It is used in blends to improve the thermal stability of resins (Singh & Sharma, 2012).
Conformational Studies in Proteins
Employed to cross-link specific parts in G protein heterotrimers, aiding in understanding the conformation of the beta gamma dimer and its interactions (García-Higuera et al., 1996).
Mechanism of Action
Target of Action
1,6-Bismaleimidohexane primarily targets sulfhydryl groups . These groups are typically found in cysteine residues in proteins or peptides . The interaction with these targets is crucial for the compound’s function.
Mode of Action
The compound interacts with its targets through a cycloaddition process . This process involves adding a maleimide group to an unsaturated carbon-carbon bond . The result is a covalent, irreversible conjugation between the sulfhydryl groups .
Biochemical Pathways
It’s known that the compound can induce apoptosis in human serum cells through themitochondrial membrane potential pathway
Pharmacokinetics
The compound is water-insoluble . It needs to be dissolved first in DMF or DMSO, then added to aqueous reaction buffers This property could impact the compound’s bioavailability and distribution within the body
Result of Action
The primary result of the action of this compound is the formation of a covalent, irreversible conjugation between sulfhydryl groups . This can lead to changes in protein structure and function. For example, the compound has been shown to induce apoptosis in human serum cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s water-insolubility means that it must be dissolved in DMF or DMSO before it can be added to aqueous reaction buffers This could impact the compound’s efficacy and stability in different environments
Safety and Hazards
properties
IUPAC Name |
1-[6-(2,5-dioxopyrrol-1-yl)hexyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-11-5-6-12(18)15(11)9-3-1-2-4-10-16-13(19)7-8-14(16)20/h5-8H,1-4,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVHLZLQVWXBDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073343 | |
Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,6-hexanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4856-87-5 | |
Record name | 1,6-Bismaleimidohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4856-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Bismaleimidohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004856875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dimaleimidohexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12818 | |
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Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,6-hexanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-(hexane-1,6-diyl)bis-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.135 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,6-Bismaleimidohexane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC3NMJ9SCH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1,6-Bismaleimidohexane (BMH) functions as a homobifunctional cross-linking agent that targets cysteine residues in proteins. [1, 3, 4, 8-11, 13] It forms covalent bonds with sulfhydryl groups on cysteine side chains, creating cross-links within or between protein molecules. [, , , ] The downstream effects depend heavily on the target protein and can range from inhibiting enzymatic activity [, , , ] to providing structural insights by revealing protein-protein interaction sites. [, , ] For instance, BMH cross-linking inhibits the Ca2+-ATPase activity of the SERCA2a pump by targeting cysteine residues on phospholamban (PLB). [, ] Conversely, BMH cross-linking helped identify the interaction site of PLB on the SERCA2a pump, highlighting its role in structural studies. []
A:
A: this compound is often used in organic solvents like anisole, N-methyl pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). [, ] Its stability under different conditions is crucial for its application. For example, in the study of G protein heterotrimers, BMH cross-linking was performed in a rabbit reticulocyte lysate. [] Information regarding its compatibility with specific materials and its stability under various temperature and pH ranges is not extensively discussed in the provided papers.
ANone: The provided research focuses on this compound's role as a cross-linking agent rather than a catalyst. There is no information suggesting catalytic properties or applications in the context of the provided papers.
ANone: The provided research articles primarily focus on the application of this compound as a cross-linking tool for studying protein interactions and do not delve into computational chemistry, SAR studies, stability, or formulation strategies.
ANone: The provided papers focus on the scientific application of this compound and do not mention specific SHE regulations. As with any chemical reagent, handling this compound requires appropriate safety precautions. Consulting the Safety Data Sheet (SDS) is crucial for understanding the specific hazards and necessary handling procedures.
ANone: The provided research primarily focuses on utilizing this compound as a tool for studying protein interactions. Therefore, information regarding its pharmacological properties (PK/PD, efficacy, resistance, toxicology) or its use in drug delivery, biomarker development, or diagnostics is not discussed.
A: Researchers commonly employ SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to analyze the products of this compound cross-linking. [, , , , ] This technique separates cross-linked proteins based on their size, allowing for the identification of protein complexes and the determination of cross-linking efficiency. [, , , ] In some studies, mass spectrometry (MS) is used to identify the specific amino acid residues involved in the cross-linking reaction, providing precise information about protein-protein interaction sites. [, ]
ANone: The research papers primarily focus on the biochemical applications of this compound, without delving into its environmental impact, alternatives, recycling, historical context, or cross-disciplinary applications.
A: While not explicitly detailed in the provided papers, the use of this compound spans multiple disciplines. In biochemistry, it is used to study protein structure and interactions. [, , ] In polymer chemistry, this compound can act as a cross-linking agent, impacting the properties of polymers. [, , ] This highlights its versatility and potential for cross-disciplinary research involving protein-polymer conjugates or biomaterials.
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